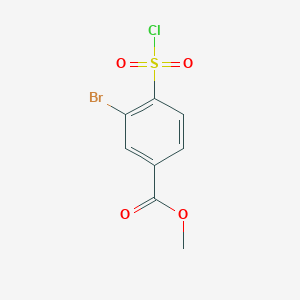
Methyl 3-bromo-4-(chlorosulfonyl)benzoate
Descripción general
Descripción
“Methyl 3-bromo-4-(chlorosulfonyl)benzoate” is a chemical compound with the molecular weight of 327.58 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-4-(chlorosulfonyl)benzoate” is1S/C8H6BrClO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-(chlorosulfonyl)benzoate” is a powder at room temperature . Its molecular formula isC8H6BrClO4S and it has a molecular weight of 313.56 .
Aplicaciones Científicas De Investigación
Crystal Structure Comparison
A study by (Suchetan et al., 2016) compared the crystal structures of two bromo–hydroxy–benzoic acid derivatives, highlighting the formation of two-dimensional architectures in these compounds.
Biosynthesis Applications
(Harper et al., 1989) described how chloromethane acts as a methyl donor for biosynthesis of methyl esters of benzoic and furoic acid in fungi, demonstrating the broader implications of these compounds in biological processes.
Synthesis Efficiency Improvement
(Yu et al., 2016) discussed an efficient synthesis process for a related compound, demonstrating the potential for improved production methods in chemical synthesis.
Synthetic Equivalent in Reactions
(Vasin et al., 2016) focused on the synthesis and reactions of a related compound, showing its role as a synthetic equivalent in various chemical reactions.
Photodynamic Therapy Application
(Pişkin et al., 2020) synthesized new derivatives that are potentially useful in photodynamic therapy for cancer treatment, highlighting the medical applications of similar compounds.
Antifungal Agent Development
(Trifonov et al., 2020) developed novel arenesulfonamides with significant activity against fungi, proposing their use in treating skin diseases.
Nonlinear Optics
(Anwar et al., 2000) explored the preparation of salts related to methylbenzenesulfonamide for applications in nonlinear optics, demonstrating the versatility of these compounds.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-bromo-4-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXLSRNDKBVRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-(chlorosulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)
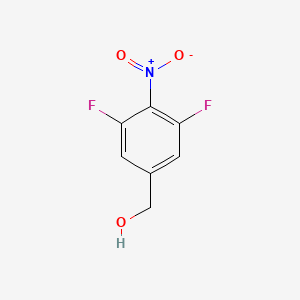
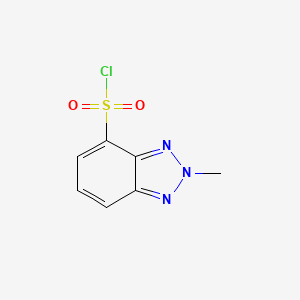

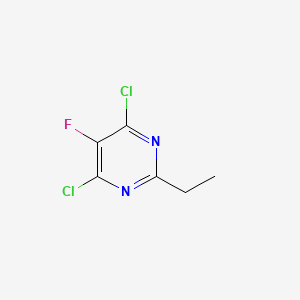
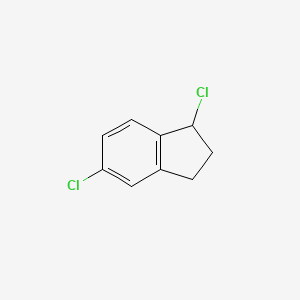
![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)
![Pyrido[3,4-B]pyrazin-5-amine](/img/structure/B1425982.png)
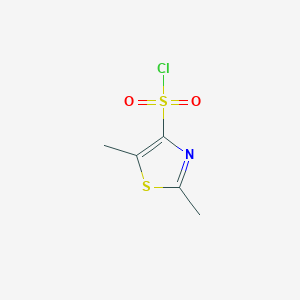
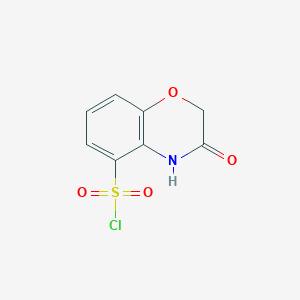
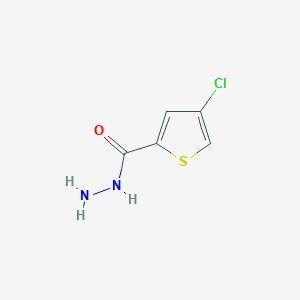
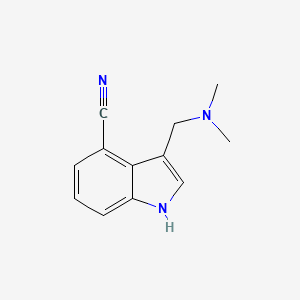
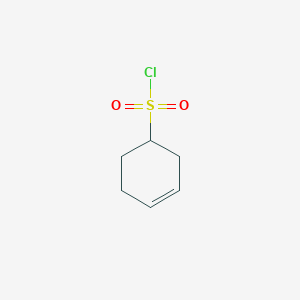
![Benzo[b]thiophene-2-sulfonyl chloride, 7-methyl-](/img/structure/B1425994.png)